Product packaging for (3,7-dimethyl-1H-indol-2-yl)methanol(Cat. No.:CAS No. 706788-99-0)

(3,7-dimethyl-1H-indol-2-yl)methanol

Cat. No.: B3151221
CAS No.: 706788-99-0
M. Wt: 175.23 g/mol
InChI Key: SCUOUCJBZPYSBP-UHFFFAOYSA-N
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Description

(3,7-dimethyl-1H-indol-2-yl)methanol (CAS 706788-99-0) is a substituted indole derivative of significant interest in medicinal chemistry research, particularly in the pursuit of novel therapeutics for neglected tropical diseases. This compound, with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol, features a hydroxymethyl functional group on a dimethyl-indole core scaffold . Recent scientific investigations have identified substituted indoles, including structures akin to this compound, as active cores with moderate to good potency against Trypanosoma cruzi , the parasite responsible for Chagas disease . These compounds were discovered through phenotypic screening and represent a valuable starting point for hit-to-lead optimization programs aimed at overcoming the limitations of current treatments. Researchers can utilize this chemical as a key synthetic intermediate or building block for exploring structure-activity relationships (SAR), with a focus on improving aqueous solubility and metabolic stability in potential drug candidates . Its application is strictly for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3151221 (3,7-dimethyl-1H-indol-2-yl)methanol CAS No. 706788-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,7-dimethyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUOUCJBZPYSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Insights into 3,7 Dimethyl 1h Indol 2 Yl Methanol

Quantum Chemical Investigations of Molecular Structure

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading computational method for the geometry optimization of organic molecules due to its balance of accuracy and computational cost. researchgate.netmdpi.com By finding the minimum energy arrangement of atoms on the potential energy surface, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles for (3,7-dimethyl-1H-indol-2-yl)methanol. researchgate.net

A typical DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the electronic energy, leading to the optimized structure. For this compound, the key structural parameters obtained from such a calculation would provide insight into the planarity of the indole (B1671886) ring and the orientation of the substituents.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C2-C3 Bond Length (Å)1.39
C3-C3a Bond Length (Å)1.45
C7-C7a Bond Length (Å)1.40
N1-C2 Bond Length (Å)1.37
C2-C(methanol) Bond Length (Å)1.51
C3-C(methyl) Bond Length (Å)1.50
C7-C(methyl) Bond Length (Å)1.51
C2-C3-C3a Bond Angle (°)108.5
N1-C2-C3 Bond Angle (°)110.2
C(methanol)-C2-N1 Bond Angle (°)125.0

Note: The values in this table are representative and would be obtained from a DFT calculation. The actual values may vary depending on the level of theory and basis set used.

Beyond geometry, DFT calculations also provide a wealth of information about the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis for Conjugation and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the interactions between different parts of a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgresearchgate.net

For this compound, NBO analysis can quantify the extent of π-conjugation within the indole ring system. The analysis reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, measured as the second-order perturbation energy (E(2)), indicates the degree of electron delocalization. wisc.edu

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C2-C3)π(C3a-C7a)18.5
π(C4-C5)π(C6-C7)22.1
π(C6-C7)π(C5-C4)19.8
LP(1) N1π(C2-C3)45.3
LP(1) N1π*(C7a-C7)5.2

Note: LP denotes a lone pair. The values are illustrative and would be derived from an NBO calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.orgresearchgate.net For this compound, this could involve studying its synthesis or its subsequent functionalization. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and the corresponding activation energies, providing a step-by-step understanding of the reaction mechanism. nih.govmdpi.com

For example, the synthesis of substituted indoles can often proceed through cyclization reactions. nih.gov A computational study could model the proposed mechanism for the formation of this compound, comparing different possible pathways to determine the most energetically favorable route. This involves locating the transition state structures for each elementary step and calculating the energy barriers. rsc.org Such studies can reveal the rate-determining step of the reaction and explain the observed regioselectivity. nih.govacs.org

Conformational Analysis and Energetic Profiles of Substituted Indolemethanols

The presence of a flexible hydroxymethyl group at the C2 position means that this compound can exist in various conformations due to rotation around the C2-C(methanol) single bond. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them. lumenlearning.comlibretexts.org

Prediction of Reactivity and Selectivity in Indole Functionalization

Computational chemistry can predict the most likely sites for chemical reactions on the this compound molecule. The inherent electronic properties of the indole ring, modulated by the substituents, dictate its reactivity towards electrophilic and nucleophilic attack. nih.gov

The site selectivity of C-H functionalization is a significant challenge in indole chemistry. nih.gov Computational models can help predict which of the available C-H bonds is most susceptible to reaction. mit.edursc.org This is often achieved by calculating reactivity indices such as Fukui functions or by modeling the transition states for reactions at different positions. The electron-donating methyl groups at C3 and C7 are expected to influence the electron density distribution in the indole ring, potentially directing electrophilic substitution to specific positions. The hydroxymethyl group at C2 can also participate in directing reactions, either through electronic effects or by acting as a coordination site for a catalyst.

Advanced Research Avenues and Future Directions

Development of (3,7-dimethyl-1H-indol-2-yl)methanol as a Versatile Synthetic Building Block

The strategic placement of functional groups in this compound makes it a highly valuable and versatile building block for organic synthesis. The hydroxyl group at the C2 position can be readily transformed into a variety of other functionalities, serving as a linchpin for the construction of more complex molecules.

The C2-hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a range of condensation and coupling reactions. For instance, the resulting 2-formyl-3,7-dimethyl-1H-indole could be a key intermediate for the synthesis of various fused heterocyclic systems or for the introduction of new substituents via reactions like the Wittig or Horner-Wadsworth-Emmons olefination.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This would allow for the introduction of a wide array of nucleophiles at the C2-methyl position, including amines, thiols, and carbon nucleophiles, thus expanding the chemical space accessible from this starting material. The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C2 position is of great importance for the development of new therapeutic agents.

The reactivity of the indole C3 position is tempered by the presence of the methyl group, which can direct reactions to other positions and prevent undesired side reactions often observed with unsubstituted indoles. The N-H of the indole ring also presents a site for functionalization, which can be exploited to modulate the electronic properties and solubility of the resulting derivatives. The combination of these features makes this compound a powerful tool for the synthesis of complex indole alkaloids and novel drug candidates.

Application of Green Chemistry Principles in the Synthesis of Indole-2-methanols

The increasing demand for environmentally benign synthetic processes has spurred the application of green chemistry principles in the synthesis of indole derivatives. nih.govresearchgate.net The synthesis of this compound and other indole-2-methanols can benefit significantly from these approaches, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The introduction of the C2-hydroxymethyl group typically involves the reduction of the corresponding 2-formylindole. The Vilsmeier-Haack formylation, a common method for introducing the formyl group, can be optimized to reduce solvent usage and by-product formation. The subsequent reduction of the aldehyde can be achieved using catalytic hydrogenation with molecular hydrogen, a clean and atom-economical process.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention One-pot synthesis to reduce intermediate isolation and purification steps.
Atom Economy Catalytic hydrogenation for the reduction of the 2-formyl group.
Less Hazardous Chemical Syntheses Use of solid acid catalysts or ionic liquids in the indole ring formation.
Safer Solvents and Auxiliaries Utilizing water or bio-based solvents like ethanol (B145695). rsc.org
Energy Efficiency Employing microwave or ultrasound irradiation to reduce reaction times. researchgate.net
Use of Renewable Feedstocks Exploring bio-derived starting materials for the indole synthesis.
Catalysis Development of reusable and highly selective catalysts.

Strategies for Diversity-Oriented Synthesis (DOS) of Indole Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. mdpi.comcam.ac.uk The rigid and versatile nature of the indole scaffold makes it an excellent starting point for DOS. This compound, with its multiple points of functionalization, is an ideal candidate for inclusion in DOS campaigns.

Starting from this compound, a variety of synthetic pathways can be envisaged to create a library of diverse indole derivatives. For example, the hydroxyl group can be used as a handle for the attachment of various building blocks through esterification, etherification, or substitution reactions. The indole nitrogen can be alkylated or acylated with a range of substituents, further increasing molecular diversity.

Furthermore, the indole ring itself can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. The strategic placement of the methyl groups at C3 and C7 can influence the regioselectivity of these reactions, allowing for the controlled synthesis of specific isomers. By combining these transformations in a combinatorial fashion, a large and diverse library of novel indole derivatives can be generated from a single, readily accessible starting material like this compound.

Recent approaches in DOS have focused on creating libraries with not only substituent diversity but also skeletal diversity. nih.gov This can be achieved by designing reaction sequences that lead to different ring systems from a common intermediate. For instance, intramolecular reactions of derivatives of this compound could lead to the formation of fused or bridged polycyclic systems, significantly expanding the structural diversity of the resulting library.

Interdisciplinary Research Integrating Synthesis and Advanced Characterization Techniques

The full potential of this compound and its derivatives can only be realized through a collaborative, interdisciplinary approach that combines advanced synthetic chemistry with sophisticated characterization techniques and biological evaluation. While specific studies on this compound are not yet prevalent, the framework for such research is well-established for other novel indole derivatives. nih.gov

The synthesis of a library of compounds based on the this compound scaffold would be the first step. Following their synthesis, these compounds would be subjected to rigorous structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the three-dimensional structure of the molecules, which is crucial for understanding their properties and interactions with biological targets.

Computational modeling and simulation can be used to predict the physicochemical properties and biological activities of the synthesized compounds, helping to guide the design of new derivatives with improved profiles. The synthesized library would then be screened for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

The integration of these different disciplines creates a powerful feedback loop, where the results from biological testing and characterization studies inform the design and synthesis of the next generation of compounds. This iterative process is essential for the efficient discovery and optimization of new drug candidates and functional materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for (3,7-dimethyl-1H-indol-2-yl)methanol in laboratory settings?

  • Methodological Answer : A common approach involves the reduction of a pre-functionalized indole precursor. For example, starting with a 3,7-dimethyl-1H-indole-2-carbaldehyde intermediate, sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C for 2–4 hours achieves selective reduction of the aldehyde group to the primary alcohol. Purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the target compound with >85% purity. Key parameters include inert atmosphere (N₂/Ar) to prevent oxidation and strict temperature control to avoid side reactions .

Q. Example Protocol :

StepReagents/ConditionsTimeYield
ReductionNaBH₄, MeOH, 0°C → RT3 h78%
PurificationHexane:EtOAc (7:3)-92% purity

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should show signals for the indole NH (~δ 8.1 ppm), aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and the hydroxymethyl group (δ 4.6–4.8 ppm). ¹³C NMR confirms the alcohol carbon at δ 60–65 ppm.
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Expected [M+H]⁺ for C₁₁H₁₃NO is 175.0997. Deviations >3 ppm warrant reanalysis.
  • HPLC-PDA : Use a C18 column (MeCN:H₂O, 60:40) to assess purity (>95% by area under the curve).
    Cross-validation with IR (O-H stretch ~3300 cm⁻¹) and melting point analysis ensures structural consistency .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
  • First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute irrigation. No GHS classification is available, but treat as a potential irritant based on structural analogs .
  • Storage : In airtight containers under inert gas at –20°C to prevent oxidation.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during the characterization of derivatives?

  • Methodological Answer :
  • Cross-Technique Validation : Compare NMR (e.g., DEPT-135 for carbon types) with IR and MS fragmentation patterns. For example, an unexpected δ 5.2 ppm peak in ¹H NMR could indicate residual solvent; confirm via HSQC or COSY.
  • Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers.
  • Crystallography : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction. For indole derivatives, SHELXL refinement (R factor <0.05) ensures accurate bond-length/angle assignments .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion (e.g., CH₂Cl₂/pentane) to obtain single crystals.
  • Data Collection : At 100 K, collect reflections (2θ ≤ 25°) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 refines positional/displacement parameters. Key metrics: R₁ <0.041, wR₂ <0.126, data-to-parameter ratio >15:1. The hydroxymethyl group’s torsion angle (C2-C1-O1-H1) typically ranges 160–180° in similar structures .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli). Prepare stock solutions in DMSO (<1% final concentration).
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination). Include positive controls (e.g., doxorubicin).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH coupling. For indole derivatives, IC₅₀ values <10 µM suggest therapeutic potential .

Q. How does the electronic environment of the indole ring influence reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Electron-Rich Indole : The 3,7-dimethyl groups enhance electron density at C2, increasing nucleophilicity of the hydroxymethyl group.
  • Reactivity Screening : Test acylation (e.g., acetic anhydride) or sulfonation. Monitor by TLC (Rf shift) and quantify yields via GC-MS.
  • DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to map electrostatic potential surfaces. Higher negative charge at O1 correlates with faster esterification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3,7-dimethyl-1H-indol-2-yl)methanol
Reactant of Route 2
(3,7-dimethyl-1H-indol-2-yl)methanol

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